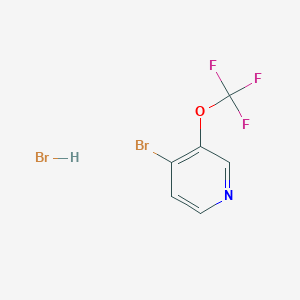

4-Bromo-3-(trifluoromethoxy)pyridine hydrobromide

CAS No.:

Cat. No.: VC13721667

Molecular Formula: C6H4Br2F3NO

Molecular Weight: 322.90 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C6H4Br2F3NO |

|---|---|

| Molecular Weight | 322.90 g/mol |

| IUPAC Name | 4-bromo-3-(trifluoromethoxy)pyridine;hydrobromide |

| Standard InChI | InChI=1S/C6H3BrF3NO.BrH/c7-4-1-2-11-3-5(4)12-6(8,9)10;/h1-3H;1H |

| Standard InChI Key | SXWKKAITIDDEHT-UHFFFAOYSA-N |

| SMILES | C1=CN=CC(=C1Br)OC(F)(F)F.Br |

| Canonical SMILES | C1=CN=CC(=C1Br)OC(F)(F)F.Br |

Introduction

Chemical Identity and Structural Properties

Molecular Characterization

The compound’s IUPAC name, 4-bromo-3-(trifluoromethoxy)pyridine hydrobromide, reflects its substitution pattern and ionic form. Key identifiers include:

| Property | Value | Source |

|---|---|---|

| CAS Registry Number | 2665660-83-1 | |

| Molecular Formula | C₆H₄Br₂F₃NO | |

| Molecular Weight | 322.90 g/mol | |

| SMILES Notation | C1=CN=CC(=C1Br)OC(F)(F)F.Br | |

| InChI Key | SXWKKAITIDDEHT-UHFFFAOYSA-N |

The crystal structure remains unresolved, but computational models predict a planar pyridine ring with the trifluoromethoxy group inducing steric and electronic effects at the 3-position .

Synthesis and Reactivity

Synthetic Routes

The compound is accessible via base-catalyzed isomerization of 3-bromopyridine precursors. Puleo and Bandar (2020) demonstrated that treatment of 3-bromopyridines with strong bases (e.g., KOH) generates a 3,4-pyridyne intermediate, which undergoes bromide addition to yield 4-bromopyridines . This method avoids the instability and scarcity of direct 4-halogenated pyridines:

For 4-bromo-3-(trifluoromethoxy)pyridine hydrobromide, trifluoromethoxylation likely precedes bromination, though exact sequence details remain proprietary.

Reactivity Profile

The compound participates in nucleophilic aromatic substitution (SₙAr) at the 4-position due to:

-

Activation by the electron-withdrawing trifluoromethoxy group, which polarizes the C-Br bond.

-

Reduced steric hindrance compared to 3-substituted isomers .

Notable reactions include:

-

Etherification: With alkoxides to form 4-alkoxy derivatives.

-

Amination: With secondary amines to yield 4-aminopyridines (e.g., indoline adducts) .

Applications in Organic Synthesis

Pharmaceutical Intermediates

The compound’s 4-bromo moiety serves as a handle for coupling reactions in drug discovery:

-

Antiviral Agents: Pyridine cores are prevalent in protease inhibitors.

-

Agrochemicals: Functionalized pyridines act as herbicides (e.g., fluorinated analogs) .

Material Science

Fluorinated pyridines enhance the thermal stability and electron-deficient character of organic semiconductors.

| Hazard Category | Risk Statement | Precautionary Measure |

|---|---|---|

| Eye Irritation (Xi) | R36: Irritating to eyes | P26: Immediate eye washing |

| Aquatic Toxicity (WGK 3) | Highly hazardous to aquatic life | Prevent environmental release |

Storage recommendations include refrigeration (2–8°C) in airtight containers .

Future Research Directions

-

Mechanistic Studies: Elucidating the role of trifluoromethoxy in directing substitution pathways.

-

Process Optimization: Scaling isomerization protocols for industrial production.

-

Toxicology Profiles: Acute and chronic exposure assessments.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume